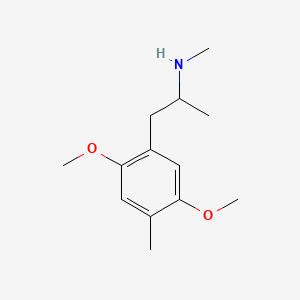
Beatrice
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beatrice, also known as 4-methyl-2,5-dimethoxymethamphetamine, is a lesser-known psychedelic drug. It is a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM). This compound was first synthesized by Alexander Shulgin . It produces a vague feeling of openness and receptiveness, along with a stimulative effect .
Métodos De Preparación
Beatrice can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the compound is methylated using methyl iodide to produce this compound .
Análisis De Reacciones Químicas
Beatrice undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and methylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Beatrice has several scientific research applications:
Chemistry: this compound is used as a reference compound in the study of substituted methamphetamines and their effects.
Biology: It is used in research to understand the effects of psychedelic compounds on the brain and behavior.
Medicine: this compound is studied for its potential therapeutic effects in treating certain mental health conditions.
Industry: It is used in the development of new psychoactive substances and their analogs.
Mecanismo De Acción
The mechanism of action of Beatrice involves its interaction with serotonin receptors in the brain. It primarily acts as a serotonin receptor agonist, leading to increased serotonin levels and altered neurotransmission. This results in the psychedelic and stimulative effects observed with this compound . The molecular targets include serotonin receptors, particularly the 5-HT2A receptor, and the pathways involved include the serotonin signaling pathway .
Comparación Con Compuestos Similares
Beatrice is similar to other substituted methamphetamines, such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 4-methylmethamphetamine. this compound is unique in its specific substitution pattern, which results in distinct pharmacological effects . Similar compounds include:
- 2,5-dimethoxy-4-methylamphetamine (DOM)
- 4-methylmethamphetamine
- 2,5-dimethoxyphenethylamine
Propiedades
Número CAS |
92206-37-6 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3 |
Clave InChI |
IWYGVDBZCSCJGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CC(C)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
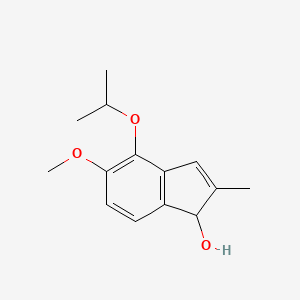
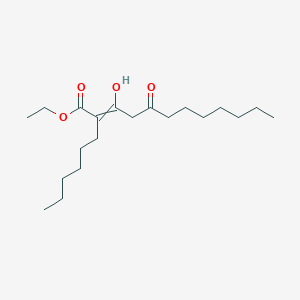
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
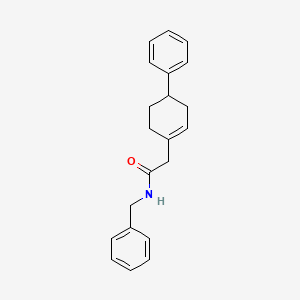
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
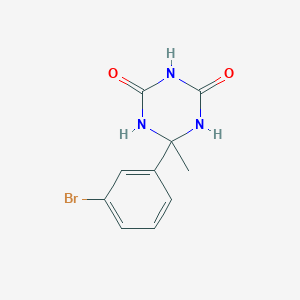
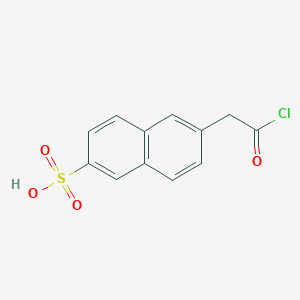
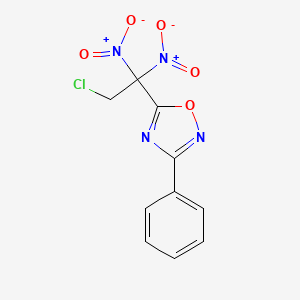
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
